The primary application of 4'-Benzyloxy-2-bromopropiophenone in scientific research is as an intermediate in the synthesis of Bazedoxifene acetate, a selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis in postmenopausal women. Studies have demonstrated its effectiveness in increasing bone mineral density and reducing the risk of fractures [1].
(Source: Fisher Scientific - 4'-Benzyloxy-2-bromopropiophenone, 97%, Thermo Scientific Chemicals: )
Due to its chemical structure and reactive functionalities, 4'-Benzyloxy-2-bromopropiophenone has potential applications in drug discovery beyond Bazedoxifene acetate. The presence of a benzyl protecting group and a bromo substituent allows for further chemical modifications to introduce diverse functional groups. This versatility could be explored in the development of new drug candidates targeting various therapeutic areas [2, 3].
(Source 2: VWR - 4'-Benzyloxy-2-bromopropiophenone: )**(Source 3: Sigma-Aldrich - 4'-Benzyloxy-2-bromopropiophenone]())
4'-Benzyloxy-2-bromopropiophenone is an organic compound with the molecular formula C₁₆H₁₅BrO₂ and a CAS number of 35081-45-9. It is characterized by a benzyl ether group and a bromine atom attached to the propanoyl chain, making it a significant compound in organic synthesis. The compound appears as a solid and has a melting point ranging from 71 to 76 °C. Its structure includes a benzene ring, which contributes to its chemical properties and reactivity .
4'-Benzyloxy-2-bromopropiophenone is likely to exhibit some of the following hazards common to organic compounds:
These reactions highlight the compound's utility as an intermediate in synthesizing more complex molecules .
The synthesis of 4'-benzyloxy-2-bromopropiophenone typically involves:
These methods allow for the efficient production of this compound in laboratory settings .
4'-Benzyloxy-2-bromopropiophenone serves primarily as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are explored for their potential therapeutic uses, including anti-cancer and anti-inflammatory agents. Additionally, it may be utilized in material science for developing novel polymers and coatings due to its unique chemical structure .
While specific interaction studies on 4'-benzyloxy-2-bromopropiophenone are sparse, similar compounds have been investigated for their interactions with biological targets such as enzymes and receptors. Understanding these interactions is crucial for evaluating their pharmacokinetic properties and therapeutic efficacy. Preliminary studies suggest that compounds with similar structures may interact with cellular pathways involved in inflammation and cancer progression .
Several compounds share structural similarities with 4'-benzyloxy-2-bromopropiophenone. Here are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Benzyloxypropiophenone | Lacks bromine at the 2-position | Used as a precursor in various organic syntheses |
| 2-Bromopropiophenone | Bromine at the 2-position | Exhibits different reactivity patterns |
| 4'-Methoxy-2-bromopropiophenone | Contains methoxy instead of benzyloxy | Potentially different biological activities |
These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity, making 4'-benzyloxy-2-bromopropiophenone unique within this class due to its specific functional groups and potential applications .
Acute Toxic;Irritant